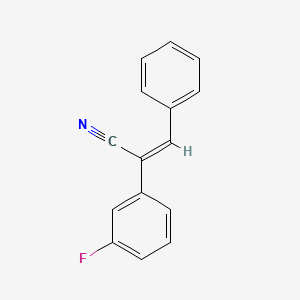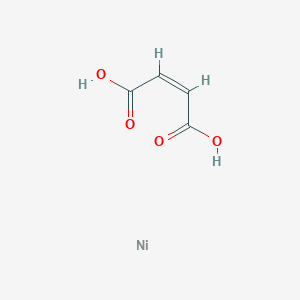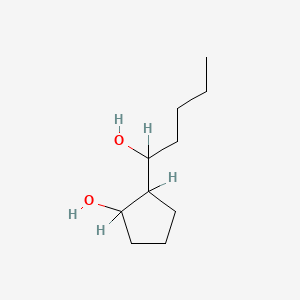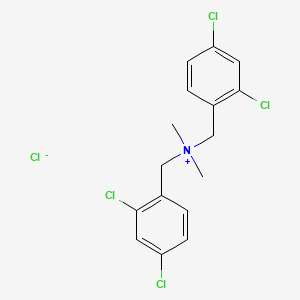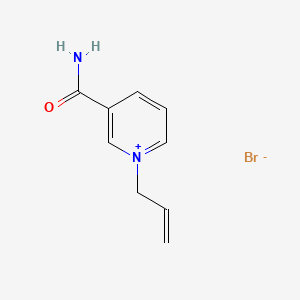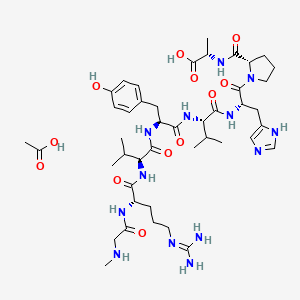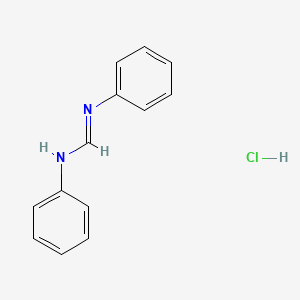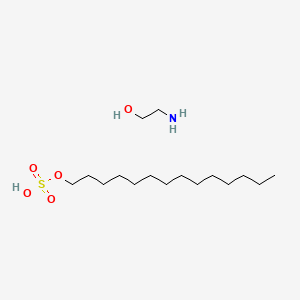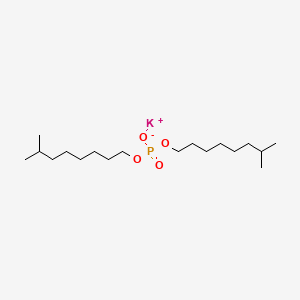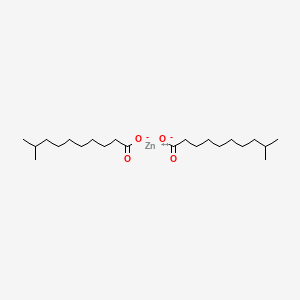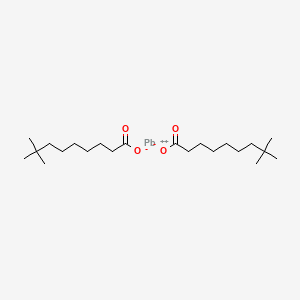
Lead(2+) neoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+) neoundecanoate is a chemical compound with the molecular formula C22H42O4Pb. It is a lead-based compound where lead is in the +2 oxidation state, bonded to neoundecanoate ligands. This compound is primarily used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Lead(2+) neoundecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows:
PbO+2C11H21COOH→Pb(C11H21COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Lead(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead compounds with different ligands.
科学研究应用
Lead(2+) neoundecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Used in the production of coatings, pigments, and stabilizers for plastics.
作用机制
The mechanism of action of lead(2+) neoundecanoate involves its interaction with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with calcium-dependent processes and oxidative stress.
相似化合物的比较
Similar Compounds
- Lead(2+) acetate
- Lead(2+) oxide
- Lead(2+) carbonate
Uniqueness
Lead(2+) neoundecanoate is unique due to its specific ligand structure, which imparts different solubility and reactivity properties compared to other lead compounds. This makes it particularly useful in applications where specific chemical properties are required.
属性
CAS 编号 |
93894-49-6 |
|---|---|
分子式 |
C22H42O4Pb |
分子量 |
578 g/mol |
IUPAC 名称 |
8,8-dimethylnonanoate;lead(2+) |
InChI |
InChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
QGDFCTDEJADSSV-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




